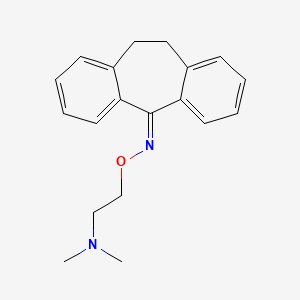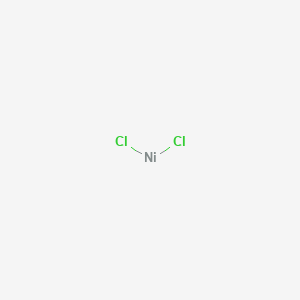
Ácido fenilborónico
Descripción general
Descripción
El Ácido Borónico de Feniletano es un compuesto orgánico que pertenece a la clase de los ácidos borónicos. Estos compuestos se caracterizan por la presencia de un átomo de boro enlazado a un grupo alquilo o arilo y dos grupos hidroxilo. El Ácido Borónico de Feniletano es particularmente notable por sus aplicaciones en la síntesis orgánica, especialmente en la formación de enlaces carbono-carbono a través de reacciones como la acoplamiento de Suzuki-Miyaura.
Aplicaciones Científicas De Investigación
El Ácido Borónico de Feniletano tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza ampliamente en la síntesis orgánica, particularmente en la reacción de acoplamiento de Suzuki-Miyaura para formar enlaces carbono-carbono.
Biología: El compuesto se utiliza en el desarrollo de sondas moleculares y sensores para detectar moléculas biológicas.
Medicina: Los derivados del Ácido Borónico de Feniletano se exploran por sus posibles aplicaciones terapéuticas, incluida la inhibición enzimática y los sistemas de administración de fármacos.
Industria: El compuesto se utiliza en la producción de materiales avanzados y polímeros con propiedades específicas.
Mecanismo De Acción
El mecanismo de acción del Ácido Borónico de Feniletano implica su capacidad para formar enlaces covalentes reversibles con dioles y otros grupos nucleófilos. Esta propiedad le permite interactuar con varios objetivos moleculares, incluidas enzimas y receptores. La formación de ésteres de boronato es un aspecto clave de su mecanismo, lo que permite que el compuesto module las vías y procesos biológicos .
Compuestos Similares:
Ácido Fenilborónico: Similar en estructura pero carece del grupo etano.
Ácido Etilborónico: Contiene un grupo etilo en lugar de un grupo fenilo.
Ácido Bencilborónico: Presenta un grupo bencilo en lugar del grupo feniletano.
Unicidad: El Ácido Borónico de Feniletano es único debido a su combinación específica de un grupo fenilo y un grupo etano unidos a la parte del ácido borónico. Esta estructura imparte propiedades químicas y reactividad distintas, lo que la hace particularmente útil en ciertas aplicaciones sintéticas e investigativas .
Análisis Bioquímico
Biochemical Properties
Phenethylboronic acid plays a significant role in biochemical reactions, particularly in the formation of boronate esters with diols. This compound interacts with enzymes, proteins, and other biomolecules through its boronic acid group, which can form reversible covalent bonds with diol-containing molecules. For instance, phenethylboronic acid is known to interact with enzymes such as alpha-chymotrypsin, forming a complex that can be studied to understand enzyme inhibition mechanisms . Additionally, it can bind to sugars and other diol-containing biomolecules, making it useful in the detection and quantification of these substances .
Cellular Effects
Phenethylboronic acid influences various cellular processes by interacting with cell surface receptors and intracellular proteins. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, phenethylboronic acid can modulate the activity of certain kinases and phosphatases, leading to changes in phosphorylation states of key signaling proteins . This, in turn, can impact gene expression and metabolic pathways, altering cellular functions such as growth, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, phenethylboronic acid exerts its effects through the formation of reversible covalent bonds with diol-containing biomolecules. This interaction can inhibit or activate enzymes by altering their active sites or by stabilizing specific conformations . For instance, the binding of phenethylboronic acid to alpha-chymotrypsin results in the inhibition of the enzyme’s activity by blocking its active site . Additionally, phenethylboronic acid can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of phenethylboronic acid can change over time due to its stability and degradation properties. Phenethylboronic acid is relatively stable under standard laboratory conditions, but it can undergo hydrolysis in the presence of water, leading to the formation of phenethylboronic acid anhydride . This degradation can affect its long-term efficacy in biochemical assays and experiments. Studies have shown that phenethylboronic acid can maintain its activity for extended periods when stored under appropriate conditions, such as in an inert atmosphere or at low temperatures .
Dosage Effects in Animal Models
The effects of phenethylboronic acid vary with different dosages in animal models. At low doses, phenethylboronic acid has been observed to modulate enzyme activity and cellular processes without causing significant toxicity . At higher doses, it can exhibit toxic effects, including cellular damage and disruption of metabolic pathways . Threshold effects have been noted, where a specific dosage range is required to achieve the desired biochemical effects without inducing adverse reactions .
Metabolic Pathways
Phenethylboronic acid is involved in various metabolic pathways, particularly those related to the metabolism of boronic acids. It interacts with enzymes such as boron transporters and boron-binding proteins, which facilitate its uptake and distribution within cells . Additionally, phenethylboronic acid can influence metabolic flux by modulating the activity of key enzymes involved in metabolic pathways, leading to changes in metabolite levels and overall cellular metabolism .
Transport and Distribution
Within cells and tissues, phenethylboronic acid is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments and tissues, where it can exert its biochemical effects . For example, phenethylboronic acid can bind to transport proteins that mediate its uptake into cells, allowing it to reach intracellular targets and participate in biochemical reactions .
Subcellular Localization
Phenethylboronic acid exhibits specific subcellular localization patterns, which can influence its activity and function. It has been observed to localize to various cellular compartments, including the cytoplasm, nucleus, and membrane-bound organelles . This localization is often mediated by targeting signals or post-translational modifications that direct phenethylboronic acid to specific subcellular sites . The subcellular distribution of phenethylboronic acid can affect its interactions with biomolecules and its overall biochemical activity .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: El Ácido Borónico de Feniletano puede sintetizarse a través de varios métodos. Un enfoque común involucra la reacción de feniletano con tribromuro de boro, seguido de hidrólisis para producir el ácido borónico. Otro método implica el uso de reactivos organometálicos, como la reacción de feniletano con un éster borónico bajo condiciones específicas .
Métodos de Producción Industrial: En entornos industriales, la producción de Ácido Borónico de Feniletano a menudo involucra reacciones a gran escala utilizando precursores que contienen boro. El proceso generalmente incluye pasos como la borilación de feniletano, seguida de purificación y cristalización para obtener el producto final .
Análisis De Reacciones Químicas
Tipos de Reacciones: El Ácido Borónico de Feniletano sufre varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse para formar ésteres borónicos de feniletano.
Reducción: Las reacciones de reducción pueden convertir el ácido borónico en su borano correspondiente.
Reactivos y Condiciones Comunes:
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y periodato de sodio.
Reducción: A menudo se utilizan agentes reductores como el hidruro de aluminio y litio.
Principales Productos Formados: Los principales productos formados a partir de estas reacciones incluyen ésteres borónicos de feniletano, boranos de feniletano y varios derivados sustituidos de feniletano .
Comparación Con Compuestos Similares
Phenylboronic Acid: Similar in structure but lacks the ethane group.
Ethylboronic Acid: Contains an ethyl group instead of a phenyl group.
Benzylboronic Acid: Features a benzyl group in place of the phenylethane group.
Uniqueness: Phenylethane Boronic Acid is unique due to its specific combination of a phenyl group and an ethane group attached to the boronic acid moiety. This structure imparts distinct chemical properties and reactivity, making it particularly useful in certain synthetic and research applications .
Propiedades
IUPAC Name |
2-phenylethylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BO2/c10-9(11)7-6-8-4-2-1-3-5-8/h1-5,10-11H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPRUMANMDWQMNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(CCC1=CC=CC=C1)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10188000 | |
| Record name | Phenylethane boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10188000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34420-17-2 | |
| Record name | Phenylethane boronic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034420172 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenylethane Boronic Acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01963 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Phenylethane boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10188000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-phenylethyl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


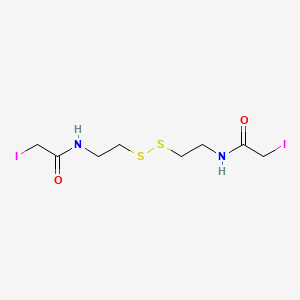
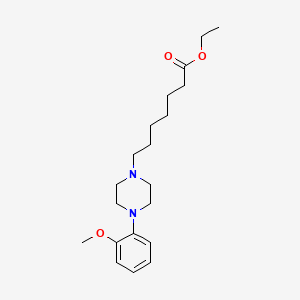
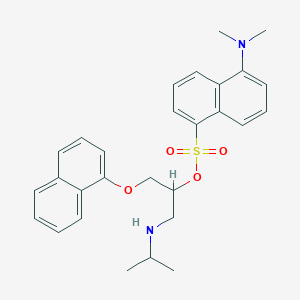
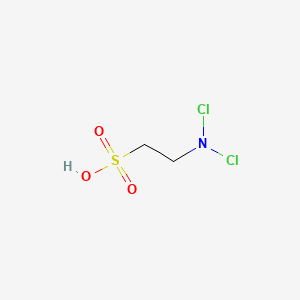


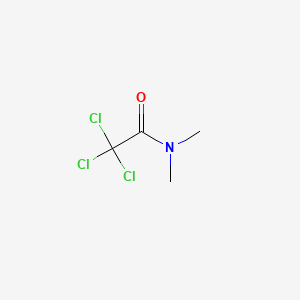
![1-[4-(3-Methoxyphenyl)-4-phenylbut-3-enyl]piperidine-3-carboxylic acid](/img/structure/B1212437.png)
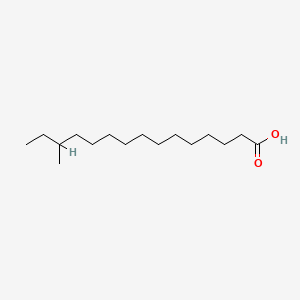
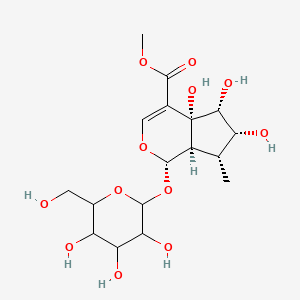
![4-[(4-Carboxy-2,6-dimethoxyphenoxy)methyl]-5-methyl-2-furancarboxylic acid](/img/structure/B1212446.png)

